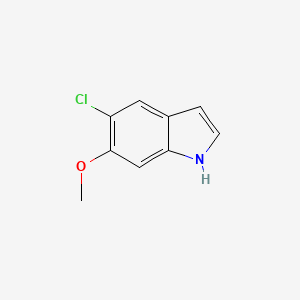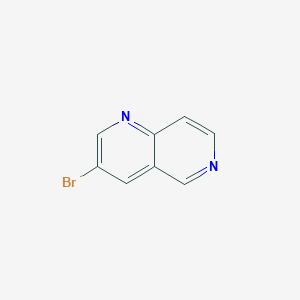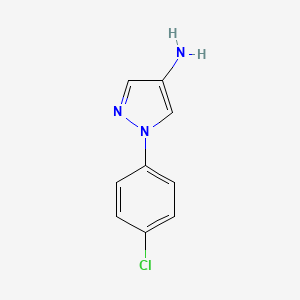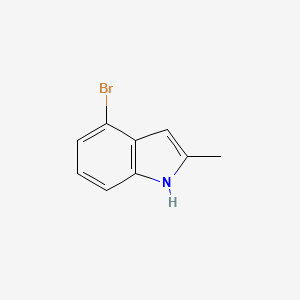
5-(Aminomethyl)furan-2-carbonitrile hydrochloride
Overview
Description
The compound "5-(Aminomethyl)furan-2-carbonitrile hydrochloride" is not directly described in the provided papers. However, the papers do discuss related compounds with furan rings and amino as well as carbonitrile groups. For instance, the first paper describes a compound with a furan ring and a carbonitrile group, which are structural features shared with "5-(Aminomethyl)furan-2-carbonitrile hydrochloride" . The second paper discusses a furan derivative with amino and carbonitrile groups, which are also relevant to the compound . The third paper, while not directly related to the furan compound, discusses a pyrazole ring with amino and carbonitrile substituents, which can provide insight into the behavior of similar functional groups .
Synthesis Analysis
The synthesis of related compounds involves the reaction of precursor molecules under reflux conditions, followed by purification through column chromatography . Although the exact synthesis of "5-(Aminomethyl)furan-2-carbonitrile hydrochloride" is not detailed, similar methods could potentially be applied, with appropriate adjustments for the specific reactants and desired functional groups.
Molecular Structure Analysis
The molecular structure of compounds with furan rings and substituents such as amino and carbonitrile groups can be complex. The first paper reports that the cyano group is nearly coplanar with the furan ring, and the amino group is also coplanar with its attached ring . This suggests that in "5-(Aminomethyl)furan-2-carbonitrile hydrochloride," similar coplanarity might be observed, affecting the molecule's overall geometry and properties.
Chemical Reactions Analysis
The papers do not provide specific reactions for "5-(Aminomethyl)furan-2-carbonitrile hydrochloride." However, the presence of reactive groups such as amino and carbonitrile suggests that the compound could participate in various chemical reactions, such as nucleophilic substitution or addition reactions, depending on the reaction conditions and the presence of other reactive species .
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-(Aminomethyl)furan-2-carbonitrile hydrochloride" can be inferred from the related compounds discussed in the papers. For example, the presence of a furan ring and polar functional groups like amino and carbonitrile is likely to influence the compound's solubility, boiling point, and stability . The crystal structure of a related compound is stabilized by intermolecular hydrogen bonding, which could also be relevant for "5-(Aminomethyl)furan-2-carbonitrile hydrochloride" .
Scientific Research Applications
Applications in Polymer and Material Science
5-(Aminomethyl)furan-2-carbonitrile hydrochloride and its derivatives show promise in the synthesis of polymers and functional materials. One study discusses the use of furan derivatives, including 2,5-bis(aminomethyl)furan, for creating polymers, porous carbon materials, and even engine fuels, highlighting their potential as an alternative feedstock for the chemical industry (Chernyshev et al., 2017). Additionally, the electrochemical properties of certain furan-carbonitrile derivatives have been studied for applications in electrochromic devices due to their stability and optical contrast (Abaci et al., 2016).
Potential in Heterocyclic Chemistry
Furan-2-carbonitrile compounds have been extensively used in the synthesis of various heterocyclic compounds, indicating their versatility in chemical synthesis. For instance, they have been employed in the creation of furo[2,3-d]pyrimidines and related structures, showcasing their role in expanding the library of heterocyclic compounds with potential biological activities (Shaker, 2006). The synthesis of new furo[2,3-d][1,3]oxazin-4-one and furo[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-4,5-diphenylfuran-3-carbonitrile further demonstrates the chemical versatility of these compounds (El-Shahawi & El-ziaty, 2017).
Applications in Nanotechnology and Electronic Devices
The unique electronic properties of furan-carbonitrile derivatives make them interesting candidates for use in molecular electronics. A study on 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile explored its electronic transport properties, suggesting its potential as an optical molecular switch in electronic devices (Farbodnia et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound can be used as a monomer for the production of biobased aromatic or semi-aromatic polyamides .
Mode of Action
The mode of action of 5-(Aminomethyl)furan-2-carbonitrile hydrochloride involves a process called reductive amination . In this process, a carbonyl compound (an aldehyde or ketone) is reduced to an amine. Specifically, biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) can be converted to 5-(Aminomethyl)furan-2-carboxylic acid (AMFCA) via reductive amination .
Biochemical Pathways
The biochemical pathway involved in the action of 5-(Aminomethyl)furan-2-carbonitrile hydrochloride is the reductive amination of 5-formyl-2-furan carboxylic acid (FFCA). This reaction proceeds via the formation of a primary imine intermediate, which is then reduced to form the final product, AMFCA . This pathway is part of the broader field of synthetic organic chemistry, which is instrumental in converting biomass to fuels, chemicals, and materials .
Pharmacokinetics
Its molecular weight is 15859 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 5-(Aminomethyl)furan-2-carbonitrile hydrochloride is the production of 5-(Aminomethyl)furan-2-carboxylic acid (AMFCA), a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . This conversion is achieved via the reductive amination of 5-formyl-2-furan carboxylic acid (FFCA) .
Action Environment
The action of 5-(Aminomethyl)furan-2-carbonitrile hydrochloride is influenced by environmental factors such as temperature and pressure . For instance, the reductive amination reaction proceeds efficiently under specific conditions: 0.5 mmol of FFCA-acetal, 5 mmol of NH4OAc, substrate to catalyst ratio of 10 mol/mol, under 5 bar H2 at 393 K for 3 hours in methanol/water 2/1 (v/v), resulting in AMFCA with a yield of 91% .
properties
IUPAC Name |
5-(aminomethyl)furan-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.ClH/c7-3-5-1-2-6(4-8)9-5;/h1-2H,3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYGVONDVBPKOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619086 | |
| Record name | 5-(Aminomethyl)furan-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)furan-2-carbonitrile hydrochloride | |
CAS RN |
203792-32-9 | |
| Record name | 5-(Aminomethyl)furan-2-carbonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 203792-32-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)




![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)

